molecular formula C15H17N5 B11849956 1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No.: B11849956
M. Wt: 267.33 g/mol
InChI Key: HFKMTRXIFAJQBW-UHFFFAOYSA-N
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Description

1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as the pyrazole ring and the nitrile group, makes this compound an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoxaline Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Functional Group Modifications: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce tetrahydroquinoxaline-6-amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoxaline: A simpler analog without the pyrazole and nitrile groups.

    7-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline: Lacks the dimethyl and nitrile groups.

    1,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the pyrazole and nitrile groups.

Uniqueness

1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole ring and the nitrile group distinguishes it from simpler tetrahydroquinoxaline derivatives.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

1,2-dimethyl-7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-6-carbonitrile

InChI

InChI=1S/C15H17N5/c1-10-7-17-14-4-11(6-16)13(5-15(14)20(10)3)12-8-18-19(2)9-12/h4-5,8-10,17H,7H2,1-3H3

InChI Key

HFKMTRXIFAJQBW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C)C=C(C(=C2)C#N)C3=CN(N=C3)C

Origin of Product

United States

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